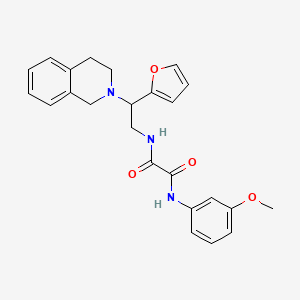
1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea, also known as DPEU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DPEU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea can bind to specific targets in cancer cells, leading to cell death and inhibition of tumor growth. In plants, 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has been shown to activate certain signaling pathways that promote growth and defense against pests and diseases.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has been shown to have a range of biochemical and physiological effects, depending on the application and target organism. In cancer cells, 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways. In plants, 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has been shown to enhance growth and protect against pests and diseases by activating certain defense mechanisms. In material science, 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has been shown to have unique properties that make it a promising candidate for the development of new materials.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation in various fields. However, one of the limitations of using 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea and its potential applications.
Future Directions
There are many future directions for research involving 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea, including further investigation of its potential therapeutic applications in cancer and other diseases, its use in agriculture to enhance plant growth and protect against pests and diseases, and its potential use in material science to develop new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea and its potential limitations in various applications.
Synthesis Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea involves several steps, starting with the reaction of 3,4-dimethylphenyl isocyanate with 2-amino-5-phenylpyrimidine to form the corresponding urea derivative. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has been investigated as a potential therapeutic agent for the treatment of cancer and other diseases. In agriculture, 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, 1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has been explored for its potential use in the development of new materials with unique properties.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-15-8-9-19(12-16(15)2)25-21(26)22-11-10-17-13-23-20(24-14-17)18-6-4-3-5-7-18/h3-9,12-14H,10-11H2,1-2H3,(H2,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOVYTWINNMFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2898460.png)
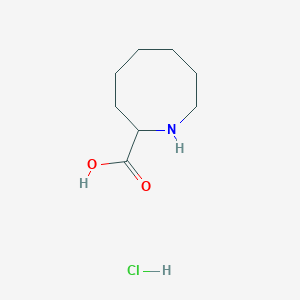

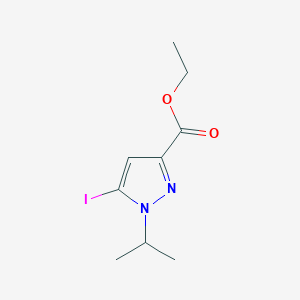
![3-[(2-Propoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B2898466.png)
![3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2898470.png)

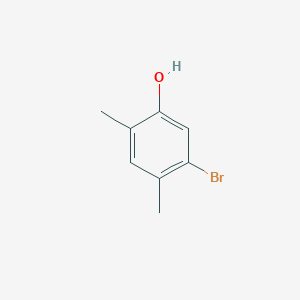

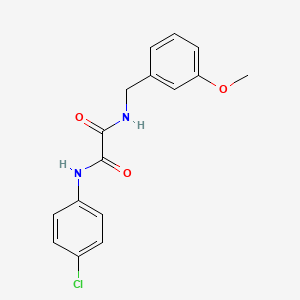
![4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2898479.png)

